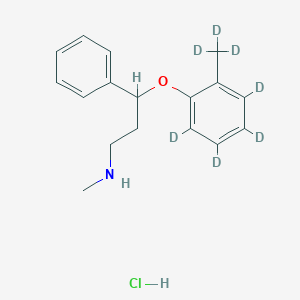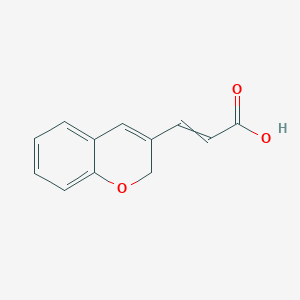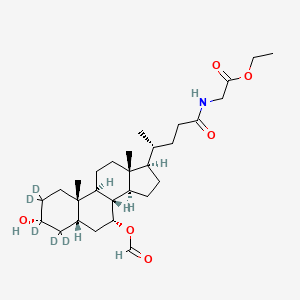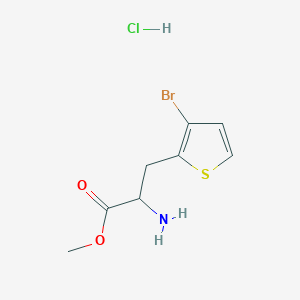
ATRA-hydroxyimino
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
given its derivation from retinoic acid, it is likely produced using similar large-scale organic synthesis techniques employed in the pharmaceutical industry for the production of retinoids .
Análisis De Reacciones Químicas
Types of Reactions
ATRA-hydroxyimino undergoes various types of chemical reactions, including:
Oxidation: Conversion of hydroxyimino groups to oxo groups.
Reduction: Reduction of oxo groups back to hydroxyimino groups.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxo derivatives, while reduction can regenerate the hydroxyimino form .
Aplicaciones Científicas De Investigación
ATRA-hydroxyimino has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mecanismo De Acción
The mechanism of action of ATRA-hydroxyimino involves its binding to the cIAP1 ligand (Bestatin) via a linker to form the SNIPER complex. This complex targets and degrades CRABP-II in IMR-32 cells. The degradation process is mediated through the ubiquitin-proteasome pathway, where the SNIPER complex facilitates the ubiquitination and subsequent proteasomal degradation of CRABP-II .
Comparación Con Compuestos Similares
Similar Compounds
All-trans retinoic acid (ATRA): The parent compound of ATRA-hydroxyimino, known for its role in cellular differentiation and cancer therapy.
Retinoic acid derivatives: Compounds like 9-cis retinoic acid and 13-cis retinoic acid, which have similar biological activities and therapeutic applications.
Uniqueness
This compound is unique due to its specific ability to form the SNIPER complex and target CRABP-II for degradation. This targeted degradation mechanism distinguishes it from other retinoic acid derivatives, which primarily function through receptor-mediated transcriptional regulation .
Propiedades
Fórmula molecular |
C20H27NO3 |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
(2E,4E,6E,8E)-9-[(3E)-3-hydroxyimino-2,6,6-trimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H27NO3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21-24)11-12-20(17,4)5/h6-10,13,24H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13+,21-18+ |
Clave InChI |
TXLVFISHOZJIQV-WYIJURDSSA-N |
SMILES isomérico |
CC\1=C(C(CC/C1=N\O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C |
SMILES canónico |
CC1=C(C(CCC1=NO)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12430952.png)

